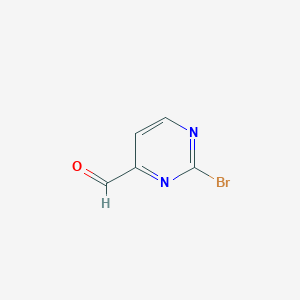
2-Bromopyrimidine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromopyrimidine-4-carbaldehyde is an organic compound with the molecular formula C5H3BrN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromopyrimidine-4-carbaldehyde can be synthesized through several methods. One common method involves the bromination of pyrimidine-4-carbaldehyde. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired bromination at the 2-position of the pyrimidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yield and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromopyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines.
Oxidation: The major product is 2-bromopyrimidine-4-carboxylic acid.
Reduction: The major product is 2-bromopyrimidine-4-methanol.
Coupling Reactions: Products include biaryl compounds.
Applications De Recherche Scientifique
2-Bromopyrimidine-4-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Biological Research: It can be used to study the interactions of pyrimidine derivatives with biological molecules.
Mécanisme D'action
The mechanism of action of 2-Bromopyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The bromine atom and the aldehyde group provide reactive sites that can form covalent bonds with target molecules, leading to changes in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromopyridine-4-carbaldehyde
- 2-Chloropyrimidine-4-carbaldehyde
- 2-Fluoropyrimidine-4-carbaldehyde
Comparison
2-Bromopyrimidine-4-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the pyrimidine ring. This combination of functional groups provides distinct reactivity compared to similar compounds, making it valuable for specific synthetic applications. For example, the bromine atom allows for substitution reactions, while the aldehyde group can undergo oxidation or reduction, offering versatility in chemical transformations.
Propriétés
Formule moléculaire |
C5H3BrN2O |
|---|---|
Poids moléculaire |
186.99 g/mol |
Nom IUPAC |
2-bromopyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C5H3BrN2O/c6-5-7-2-1-4(3-9)8-5/h1-3H |
Clé InChI |
NVWRPJNHWCFLBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 8-hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylate](/img/structure/B12101113.png)

![1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12101126.png)

![4-Amino-5-[[1-[[4-amino-1-[[8-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12101133.png)
![3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12101146.png)
![1-Methyl-1,7-diazaspiro[4.5]decane](/img/structure/B12101147.png)

![1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12101160.png)




